An In-depth Technical Guide to the Molecular Structure of 4-bromo-1-chlorodibenzo[b,d]furan
An In-depth Technical Guide to the Molecular Structure of 4-bromo-1-chlorodibenzo[b,d]furan
This guide provides a comprehensive technical overview of 4-bromo-1-chlorodibenzo[b,d]furan, a halogenated aromatic heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, structure, and reactivity of dibenzofuran derivatives. This document synthesizes available data with established chemical principles to offer a detailed understanding of this specific molecule.
Introduction and Significance
4-bromo-1-chlorodibenzo[b,d]furan is a polysubstituted aromatic compound built on a rigid dibenzo[b,d]furan core. The dibenzofuran scaffold is a privileged structure in medicinal chemistry and materials science, known for its presence in various biologically active natural products and its utility in the development of organic electronic materials. The specific placement of a bromine atom at the 4-position and a chlorine atom at the 1-position imparts distinct chemical properties and reactivity, making it a valuable intermediate for further chemical modifications.
This compound serves as a key building block in the synthesis of a range of more complex molecules. Its applications span from the development of novel pharmaceutical agents, including anti-tumor, anti-inflammatory, and anti-viral drugs, to the creation of high-performance organic light-emitting diodes (OLEDs) and other organic semiconductor materials. The presence of two different halogen atoms offers orthogonal reactivity, allowing for selective functionalization through various cross-coupling reactions.
Molecular Structure and Properties
The fundamental characteristics of 4-bromo-1-chlorodibenzo[b,d]furan are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-bromo-1-chlorodibenzo[b,d]furan | [PubChem][1] |
| CAS Number | 2183475-72-9 | [Chemsrc][2] |
| Molecular Formula | C₁₂H₆BrClO | [PubChem][1] |
| Molecular Weight | 281.53 g/mol | [PubChem][1] |
| Appearance | White to off-white crystalline powder | [Chemsrc][2] |
| Melting Point | 135-139 °C | [Chemsrc][2] |
| Solubility | Slightly soluble in water; soluble in ethanol, methanol, dichloromethane, chloroform, ethyl acetate | [Chemsrc][2] |
Two-Dimensional Structure
The 2D chemical structure of 4-bromo-1-chlorodibenzo[b,d]furan is depicted below, illustrating the numbering of the dibenzofuran ring system.
Caption: Retrosynthetic analysis of 4-bromo-1-chlorodibenzo[b,d]furan.
Plausible Synthetic Routes
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Ullmann Condensation/Intramolecular Cyclization: A common strategy for dibenzofuran synthesis involves the copper-catalyzed Ullmann condensation. [3]This could involve the coupling of a suitably substituted phenol and an aryl halide to form a diaryl ether, followed by an intramolecular cyclization to form the furan ring. For the target molecule, this could start from a brominated phenol and a chlorinated-iodinated benzene derivative.
-
Palladium-Catalyzed C-H Activation/Annulation: Modern synthetic methods often employ palladium catalysis for the construction of such ring systems. [4]A diaryl ether intermediate, formed from a brominated phenol and a chloro-iodobenzene, could undergo intramolecular C-H activation and subsequent C-C bond formation to yield the dibenzofuran core.
-
Halogenation of a Dibenzofuran Precursor: An alternative approach would involve the selective halogenation of a pre-existing dibenzofuran derivative. However, controlling the regioselectivity of electrophilic halogenation on an already substituted dibenzofuran can be challenging.
Reactivity and Potential for Functionalization
The two distinct halogen substituents on the dibenzofuran core provide opportunities for selective chemical transformations, most notably through palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. [5][6]This allows for the selective reaction at the 4-position with a boronic acid or ester in the presence of a palladium catalyst and a base, leaving the chlorine at the 1-position intact for subsequent reactions. [7]
Caption: Selective functionalization via Suzuki-Miyaura coupling.
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data for 4-bromo-1-chlorodibenzo[b,d]furan is not available in the public domain, the following sections provide predicted spectral characteristics based on the known properties of related compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show six distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shifts will be influenced by the electron-withdrawing effects of the halogen atoms and the anisotropic effects of the fused ring system. Computational methods can be employed to predict the chemical shifts with reasonable accuracy. [8][9][10][11]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display 12 signals for the 12 carbon atoms of the dibenzofuran core. The carbons directly attached to the halogens (C1 and C4) will exhibit characteristic chemical shifts, and their signals may be broadened due to quadrupolar relaxation of the halogen nuclei.
Mass Spectrometry
The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak cluster. Due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br with ~1:1 natural abundance) and chlorine (isotopes ³⁵Cl and ³⁷Cl with ~3:1 natural abundance), the molecular ion region will exhibit a characteristic isotopic pattern. The fragmentation pattern will likely involve the loss of the halogen atoms and potentially the CO moiety from the furan ring. [12][13]
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 4-bromo-1-chlorodibenzo[b,d]furan.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. [14]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [15]* Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier. [16]
Conclusion
4-bromo-1-chlorodibenzo[b,d]furan is a valuable and versatile building block in organic synthesis. Its rigid, planar core structure and the presence of two different, selectively addressable halogen atoms make it an attractive starting material for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. While detailed experimental data for this specific compound is limited in the current scientific literature, its properties and reactivity can be reliably inferred from the well-established chemistry of dibenzofurans and halogenated aromatic compounds. Further research into the synthesis and applications of this compound is warranted to fully explore its potential.
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